molecular formula C14H8F6N2O4S B13486569 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide

2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B13486569
M. Wt: 414.28 g/mol
InChI Key: GQGLZJZJVZNQLD-UHFFFAOYSA-N
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Description

2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)benzenesulfonyl chloride to introduce the nitro group. This is followed by a reaction with 4-(trifluoromethyl)aniline to form the sulfonamide linkage. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to manage the reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2-nitro-4-(trifluoromethyl)benzenethiol
  • 2-nitro-4-(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The additional trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8F6N2O4S

Molecular Weight

414.28 g/mol

IUPAC Name

2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-1-4-10(5-2-8)21-27(25,26)12-6-3-9(14(18,19)20)7-11(12)22(23)24/h1-7,21H

InChI Key

GQGLZJZJVZNQLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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